molecular formula C11H21ClN2O2 B6188226 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride CAS No. 2639462-93-2

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

Cat. No.: B6188226
CAS No.: 2639462-93-2
M. Wt: 248.7
InChI Key:
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Description

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride: is a chemical compound that features a bicyclic structure with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride typically involves the following steps:

  • Formation of the Bicyclic Structure: : The initial step involves the synthesis of the 2-azabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

  • Introduction of the Carbamate Group: : The next step involves the protection of the amine group with a tert-butyl carbamate. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Formation of the Hydrochloride Salt: : Finally, the hydrochloride salt is formed by treating the tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any oxidized forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate
  • tert-butyl N-{2-azabicyclo[2.2.1]heptan-1-yl}methylcarbamate
  • tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, bioavailability, and ease of synthesis.

This detailed overview provides a comprehensive understanding of tert-butyl N-{2-azabicyclo[221]heptan-4-yl}carbamate hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2639462-93-2

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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